molecular formula C14H15F3O2 B2972802 2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid CAS No. 2251053-80-0

2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid

Cat. No.: B2972802
CAS No.: 2251053-80-0
M. Wt: 272.267
InChI Key: IJJQRBJGZCOCKM-UHFFFAOYSA-N
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Description

2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the acetic acid moiety: This step often involves a carboxylation reaction using carbon dioxide or a related reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluorocyclohexyl)acetic acid
  • 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane
  • 4,4-Difluorophenylacetic acid

Uniqueness

2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid stands out due to its specific arrangement of fluorine atoms and the cyclohexyl ring, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4,4-difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-11-3-1-10(2-4-11)13(9-12(18)19)5-7-14(16,17)8-6-13/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJQRBJGZCOCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)C2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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